p-Menth-1-en-9-ol
Overview
Description
P-Menth-1-en-9-ol, also known as 2-(4-Methyl-3-cyclohexen-1-yl)-1-propanol , is a chemical compound with the molecular formula C10H18O . It has a molecular weight of 154.2493 . The compound exists in two isomeric forms .
Synthesis Analysis
The synthesis of p-Menth-1-en-9-ol involves enzymatic reactions. The enzymatic system of microorganisms and insects can transform small molecules, such as monoterpenes . This type of reaction allows for the production of derivatives that are difficult or expensive to obtain through standard methods of organic synthesis .Molecular Structure Analysis
The IUPAC Standard InChI for p-Menth-1-en-9-ol is InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of p-Menth-1-en-9-ol include a molecular weight of 154.2493 and a molecular formula of C10H18O .Scientific Research Applications
Synthesis of Isomeric Forms and Cooling Agents : p-Menth-1-en-9-ol isomers have been synthesized using chemoenzymatic processes, starting from limonene. These compounds were then used to create cooling agents like 1-hydroxy-2,9-cineole (Serra, Fuganti, & Gatti, 2008).
Synthesis of Natural p-Menthane Monoterpenes : The stereoisomers of p-menth-1,5-dien-9-ol were prepared from carvone, and their synthetic exploitation was studied for the preparation of natural p-menthane monoterpenes (Serra & Nobile, 2011).
Key Intermediate in Δ-9-Tetrahydrocannabinol Synthesis : p-Menth-2-ene-1,8-diol, related to p-Menth-1-en-9-ol, is a key intermediate in the synthesis of Δ-9-tetrahydrocannabinol (Δ-9-THC) (Cabaj, Lukesh, Pariza, & Zizelman, 2009).
Transdermal Penetration Enhancers : Unsaturated menthol analogues, including variations of p-Menth-1-en-9-ol, have been shown to enhance the penetration of drugs like 5-fluorouracil through the skin (Chen et al., 2013).
Formation of π-Allylpalladium Compounds : p-Menth-1-en-9-ol has been used in the formation of π-allylpalladium compounds, showcasing its application in complex chemical reactions (Gray, Jackson, & Rooney, 1970).
Enantioselective Biotransformation Studies : The enantioselective biotransformation of p-menth-1-en-9-ol variants has been studied, revealing insights into hydroxylation and hydrolysis processes (Suga, Hirata, & Lee, 1982).
Study of Oxidation Reactions : Research on the oxidation of compounds like p-menth-1-ene and p-menth-3-ene, which are closely related to p-Menth-1-en-9-ol, has provided valuable insights into stereochemistry and reaction mechanisms (Bowman, Chambers, & Jackson, 1966).
Pheromone Synthesis and Identification : Synthesis of enantiomers of trans-p-menth-2-en-1-ol, an aggregation pheromone, from limonene is related to the study of p-Menth-1-en-9-ol (Kashiwagi et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYHGIAOVUPAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864841 | |
Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity herbal aroma | |
Record name | p-Menth-1-en-9-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 to 116.00 °C. @ 10.00 mm Hg | |
Record name | p-Menth-1-en-9-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | p-Menth-1-en-9-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.936-0.946 | |
Record name | p-Menth-1-en-9-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
p-Menth-1-en-9-ol | |
CAS RN |
18479-68-0, 13835-30-8, 13835-75-1 | |
Record name | p-Menth-1-en-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18479-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Cyclohexene-1-ethanol, beta,4-dimethyl-, (R-(R*,R*))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Menth-1-ene-9-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Menth-1-en-9-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-menth-1-ene-9-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | β,4-dimethylcyclohex-3-ene-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-MENTH-1-EN-9-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F602CF6QF | |
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Record name | p-Menth-1-en-9-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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